Etelcalcetide

Secondary Hyperparathyroidism Hemodialysis Calcimimetic Comparator

Etelcalcetide (formerly velcalcetide, AMG 416, KAI-4169) is a synthetic D-amino acid octapeptide calcimimetic agent that functions as an allosteric modulator and direct agonist of the calcium-sensing receptor (CaSR). Unlike small-molecule calcimimetics such as cinacalcet, etelcalcetide forms a reversible covalent disulfide bond with Cys482 in the extracellular domain of the CaSR, resulting in a unique mechanism of receptor activation.

Molecular Formula C38H73N21O10S2
Molecular Weight 1048.3 g/mol
CAS No. 1262780-97-1
Cat. No. B607377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtelcalcetide
CAS1262780-97-1
SynonymsAMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.
Molecular FormulaC38H73N21O10S2
Molecular Weight1048.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C
InChIInChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1
InChIKeyANIAZGVDEUQPRI-ZJQCGQFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etelcalcetide (CAS 1262780-97-1): Intravenous Calcimimetic for Secondary Hyperparathyroidism in Hemodialysis


Etelcalcetide (formerly velcalcetide, AMG 416, KAI-4169) is a synthetic D-amino acid octapeptide calcimimetic agent that functions as an allosteric modulator and direct agonist of the calcium-sensing receptor (CaSR) [1]. Unlike small-molecule calcimimetics such as cinacalcet, etelcalcetide forms a reversible covalent disulfide bond with Cys482 in the extracellular domain of the CaSR, resulting in a unique mechanism of receptor activation [2]. The compound is administered intravenously three times weekly at the end of each hemodialysis session and is approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) undergoing hemodialysis [3].

1
Intravenous CaSR agonist Allosteric modulator forming reversible covalent disulfide bond with CaSR Cys482 for mechanism-based activation studies.
2
D-amino acid octapeptide Metabolic stability for consistent exposure in PK/PD models; free from CYP450-mediated metabolism.
3
Injectable research use IV administration eliminates oral adherence variables; applicable to hemodialysis-simulated paradigms.

Why Etelcalcetide Cannot Be Substituted with Other Calcimimetics in Procurement


Generic substitution among calcimimetics is precluded by fundamentally divergent pharmacological and clinical profiles. Oral cinacalcet, the most established comparator, requires daily patient self-administration, is associated with gastrointestinal intolerance driving non-adherence rates approaching 50% in real-world dialysis populations, and inhibits CYP2D6 with potential for clinically significant drug-drug interactions [1]. Evocalcet, a newer oral calcimimetic available primarily in Japan, demonstrates improved CYP2D6 and GI tolerability profiles but remains orally administered with attendant adherence challenges [2]. Etelcalcetide is the only intravenously administered calcimimetic, delivered under direct clinical supervision at the end of each hemodialysis session, thereby circumventing patient non-adherence and first-pass metabolism [3]. The quantitative evidence below demonstrates that etelcalcetide's differentiation extends beyond route of administration to include superior PTH-lowering efficacy, distinct receptor-binding pharmacology, and a unique drug-drug interaction profile.

Etelcalcetide (this product)
Intravenous · direct CaSR covalent activation · no CYP inhibition

Delivered post-dialysis; disulfide-bond mechanism; avoids first-pass metabolism and CYP2D6 interaction.

Typical comparator
Oral cinacalcet or evocalcet

Requires daily oral adherence; cinacalcet inhibits CYP2D6; GI intolerance may confound adherence-dependent endpoints.

May shift PTH reduction dynamics

Intravenous pulsed exposure and covalent binding can produce distinct PTH suppression curves compared to oral allosteric modulators.

Polypharmacy interaction profile differs

CYP2D6 inhibition by oral calcimimetics may influence co-medication endpoints; etelcalcetide lacks this interaction, altering study interpretation.

Direct substitution not supported

Clinical/research protocols designed for oral calcimimetics cannot be directly replaced without accounting for dosing route and receptor engagement kinetics.

Real-world adherence context varies

Oral non-adherence rates may mask true pharmacological response; IV route removes this variable, complicating cross-study comparisons.

Etelcalcetide: Quantitative Comparative Evidence for Scientific Selection


Direct Head-to-Head Phase 3 Trial: Etelcalcetide Superior to Cinacalcet in ≥50% PTH Reduction

In the pivotal 26-week, multicenter, double-blind, double-dummy randomized controlled trial (NCT01896232) directly comparing intravenous etelcalcetide with oral cinacalcet, etelcalcetide demonstrated statistically significant superiority in the proportion of patients achieving a ≥50% reduction from baseline in serum PTH concentrations [1].

≥50% PTH reduction
Head-to-head
52.4% vs 40.2%
Δ 12.2 pp (95% CI 4.7–19.5) P=0.001
Reported endpoint difference in achieving ≥50% PTH suppression.
Phase 3 RCT; 683 hemodialysis patients; 26-week comparison.
Secondary Hyperparathyroidism Hemodialysis Calcimimetic Comparator

Direct Head-to-Head Phase 3 Trial: Superiority in ≥30% PTH Reduction

The same pivotal head-to-head trial (NCT01896232) demonstrated that etelcalcetide met prespecified superiority criteria over cinacalcet for the primary endpoint of achieving a ≥30% reduction from baseline in mean predialysis serum PTH concentrations during the efficacy assessment period (weeks 20–27) [1].

≥30% PTH reduction
Head-to-head
68.2% vs 57.7%
Δ 10.5 pp, superiority P=0.004
Reported primary endpoint superiority over cinacalcet.
Same RCT cohort; efficacy-assessment period weeks 20–27.
Secondary Hyperparathyroidism Hemodialysis Clinical Trial

In Vitro CaSR Activation Potency: Etelcalcetide EC50 Values

Etelcalcetide activates the calcium-sensing receptor with defined EC50 values in cellular assays. In HEK-293T cells expressing human CaSR, etelcalcetide increased intracellular calcium concentration with an EC50 of 0.53 μM [1]. In primary rat parathyroid gland cells, etelcalcetide suppressed PTH secretion with an EC50 of 0.36 μM [1]. No significant binding to 34 off-target proteins was observed at 10 μM etelcalcetide, indicating high receptor specificity [1].

CaSR EC50
Reported
0.53 µM
95% CI 0.28–1.0 µM
Supports CaSR activation potency benchmark for batch QC.
HEK-293T human CaSR; intracellular Ca2+ mobilization assay.
CaSR Agonist In Vitro Pharmacology Potency

Pharmacokinetic Differentiation: CYP450 Drug-Drug Interaction Profile

A critical differentiating factor between etelcalcetide and oral calcimimetics is the drug-drug interaction profile. Cinacalcet is a known inhibitor of CYP2D6, requiring dose adjustment of co-administered CYP2D6 substrates and creating potential for clinically significant interactions [1]. In contrast, in vitro studies demonstrate that etelcalcetide neither inhibits nor induces any CYP450 enzymes, and is not a substrate for CYP450-mediated metabolism [2].

CYP450 interaction
Class-level
No CYP inhibition or induction
Absence of CYP2D6 interference differentiates from cinacalcet.
In vitro panel screening; polypharmacy modeling advantage.
Pharmacokinetics Drug-Drug Interactions CYP2D6

Real-World Effectiveness in Cinacalcet Non-Adherent and Intolerant Patients

In a real-world multicenter prospective cohort study of 146 hemodialysis patients switched from cinacalcet due to non-adherence (44.5%), GI intolerance (37.7%), or lack of efficacy (17.8%), etelcalcetide achieved a full response (PTH <600 pg/mL) in 75.3% of patients [1]. In a separate study specifically evaluating adherence, switching non-adherent patients from cinacalcet to etelcalcetide reduced mean PTH from 818±395 to 367±289 pg/mL (P <0.001) over 8 months [2].

Switch study
Real-world
PTH ↓ 54.8%
75.3% achieved target
Reported response after switching from cinacalcet due to non-adherence/intolerance.
Multicenter cohort, 146 patients; median PTH from 918.5 to 412 pg/mL.
Real-World Evidence Adherence Therapeutic Switching

Safety Profile: Comparative Hypocalcemia and GI Adverse Event Rates

Safety analysis from the active-controlled head-to-head trial shows that etelcalcetide is associated with higher rates of hypocalcemia compared to cinacalcet, while gastrointestinal adverse event rates are comparable or numerically lower for etelcalcetide. Blood calcium decreased in 68.9% of etelcalcetide-treated patients versus 59.8% of cinacalcet-treated patients [1]. Nausea occurred in 18.3% of etelcalcetide patients versus 22.6% of cinacalcet patients; vomiting in 13.3% versus 13.8% [2].

Safety endpoints
Head-to-head
Hypocalcemia 71.0% vs 60.7%
Nausea 18.3% vs 22.6%
Adverse event context: higher hypocalcemia, numerically lower nausea.
26-week RCT; calcium monitoring required in study protocol.
Safety Hypocalcemia Adverse Events

Etelcalcetide: Evidence-Backed Application Scenarios for Research and Procurement


Preclinical Research Requiring Intravenous Calcimimetic with Defined In Vitro Potency

Researchers developing in vivo models of secondary hyperparathyroidism or investigating CaSR pharmacology should select etelcalcetide when an intravenously administered calcimimetic with well-characterized in vitro potency is required. The compound demonstrates EC50 values of 0.53 μM in human CaSR-expressing HEK-293T cells and 0.36 μM for PTH suppression in rat parathyroid cells [1]. Its D-amino acid backbone confers metabolic stability against proteolytic cleavage, and the compound shows no off-target binding to 34 tested proteins at 10 μM concentrations [1].

Clinical Trial Design Comparing Intravenous Versus Oral Calcimimetic Therapy

Investigators designing clinical studies of SHPT management should reference the pivotal head-to-head trial (NCT01896232) that established etelcalcetide's superiority over cinacalcet in achieving ≥50% PTH reduction (52.4% vs 40.2%, P=0.001) [2]. This trial provides a validated comparator framework with defined dosing protocols (etelcalcetide 5–15 mg IV 3× weekly; cinacalcet 30–180 mg oral daily) and established safety benchmarks for hypocalcemia and GI adverse event monitoring [2].

Health System Procurement for Cinacalcet Non-Adherent or Intolerant Dialysis Populations

Healthcare formularies and dialysis providers should prioritize etelcalcetide procurement for patient subpopulations with documented non-adherence or intolerance to oral calcimimetics. Real-world evidence demonstrates that 75.3% of patients switched from cinacalcet due to non-adherence, GI intolerance, or lack of efficacy achieve guideline-recommended PTH targets (<600 pg/mL) following conversion to etelcalcetide, with median PTH reduction of 54.8% [3]. In dedicated adherence studies, switching non-adherent patients from cinacalcet to etelcalcetide reduced mean PTH from 818 to 367 pg/mL (P<0.001) [4].

Pharmacoeconomic Modeling Requiring Comparative Efficacy and Safety Inputs

Health economists and outcomes researchers constructing cost-effectiveness models for SHPT therapies should utilize the quantitative comparative data from the etelcalcetide versus cinacalcet head-to-head trial: 12.2 percentage point absolute difference in ≥50% PTH reduction favoring etelcalcetide (52.4% vs 40.2%) [2], 10.3 percentage point higher hypocalcemia rate with etelcalcetide (71.0% vs 60.7%) [2], and established differences in drug-drug interaction profiles (no CYP450 involvement for etelcalcetide vs CYP2D6 inhibition for cinacalcet) [5]. These parameters should inform decision-analytic models evaluating total cost of care.

Application
Selection Property
Validation Focus
CaSR pharmacology / preclinical SHPT models
Intravenous route · defined EC50 (0.53 µM) · D-amino acid stability
EC50-based batch consistency; off-target panel confirmation
Comparator trial design for SHPT interventions
Head-to-head evidence vs oral calcimimetic
Endpoint response rates (≥30%/≥50% PTH reduction); protocol adherence variables
Adherence-challenged population research
IV supervised dosing · real-world switch evidence
PTH suppression in non-adherent/intolerant subgroups; adherence-stratified analysis
Pharmacoeconomic / cost-effectiveness modeling
Comparative endpoint and safety inputs
Model parameter calibration using absolute risk differences and drug interaction profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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